Lipophilicity-driven differentiation: XLogP comparison with the 4-fluoro-5-(trifluoromethoxy) regioisomer
The target compound exhibits a computed XLogP3-AA value of 3.7 [1], indicating significantly higher lipophilicity compared to its closest positional isomer, 4-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, which has a predicted LogP of 3.05 . This 0.65 log unit difference represents an approximately 4.5-fold increase in octanol/water partition coefficient, directly impacting predicted membrane permeability and non-specific protein binding.
| Evidence Dimension | Octanol/water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem computed) |
| Comparator Or Baseline | 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 2149590-42-9): LogP = 3.05 (Predicted) |
| Quantified Difference | ΔLogP = 0.65 (target is ~4.5× more lipophilic) |
| Conditions | Computed/predicted properties from PubChem XLogP3 algorithm and Guidechem predicted LogP |
Why This Matters
This differential lipophilicity directly determines the compound's suitability for targeting hydrophobic enzyme pockets versus more polar binding sites, enabling researchers to select the optimal isomer for their specific biological target without needing to synthesize and test all possible candidates.
- [1] PubChem. Computed Properties for CID 99770622: XLogP3-AA = 3.7. National Center for Biotechnology Information. View Source
